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Compound of Interest |

Compound Name: 2-Chloro-1-methylpiperidin-4-one
CAS No.: 17228-68-1
Cat. No.: B597787
- 7

Focus: 3-Chloro-1-methylpiperidin-4-one as a Scaffold
for Heterocyclic Fusion
Executive Summary

The chlorinated derivative of 1-methyl-4-piperidone is a high-value synthetic intermediate in
medicinal chemistry.[1] While frequently listed in commercial catalogs under the ambiguous
name "2-Chloro-1-methylpiperidin-4-one" (CAS 17228-68-1), the chemically relevant species
for drug development is the alpha-halo ketone, correctly identified by IUPAC nomenclature as
3-chloro-1-methylpiperidin-4-one.[1]

This scaffold serves as a critical "lynchpin” molecule, enabling the rapid construction of fused
heterocyclic systems—such as thiazolo[5,4-c]pyridines and pyrido[4,3-d]pyrimidines—which

are prevalent in modern pharmacophores (e.g., antagonists for GPCRs, kinase inhibitors).[1]
This guide clarifies the structural ambiguity and provides validated protocols for its synthesis

and application in heterocycle formation.

Structural Identification & Nomenclature

Before commencing experimental work, researchers must verify the structural identity of their
starting material due to widespread nomenclature inconsistencies in chemical databases.[1]

The "2-Chloro" vs. "3-Chloro" Ambiguity
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e The Alpha-Halo Ketone (Target Species): Chlorination of 1-methyl-4-piperidone occurs at the
alpha-carbon (C3).[1] In older nomenclature, the position adjacent to the carbonyl was
sometimes numbered "2" (relative to the ketone).[1] This species is an electrophilic
powerhouse used for ring fusion.[1]

o The Hemiaminal Chloride (Unstable Species): A true "2-chloro" substituent (adjacent to the
nitrogen, C2) would form an alpha-chloro amine.[1] This species is chemically unstable,
prone to rapid hydrolysis or elimination to an iminium ion, and is rarely a stable isolated solid.

[1]

e The Aromatic Pyridone: CAS 17228-68-1 is occasionally cross-referenced to 2-chloro-1-
methylpyridin-4(1H)-one, an aromatic system with distinct reactivity.[1][2]

Operational Directive: This guide focuses on the 3-chloro-1-methylpiperidin-4-one (alpha-chloro
ketone), as it is the functional intermediate for the applications described below.

Chemical Profile & Reactivity
The 3-chloro-1-methylpiperidin-4-one scaffold possesses a unique "push-pull”" reactivity profile:

» Electrophilic Alpha-Carbon (C3): The chlorine atom activates C3 for nucleophilic attack (SN2)
or elimination.[1]

» Electrophilic Carbonyl (C4): The ketone remains susceptible to nucleophilic addition.[1]

» Basic Nitrogen (N1): The tertiary amine allows for salt formation (e.g., HCI salts) to stabilize
the molecule during storage.[1]

Key Reaction Pathways

e Hantzsch Thiazole Synthesis: Condensation with thioamides/thioureas to form
thiazolopyridines.[1]

o Favorskii Rearrangement: Base-induced ring contraction to form functionalized pyrrolidines.

[1]

o Darzens Condensation: Reaction with aldehydes/ketones to form spiro-epoxides.[1]
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Experimental Protocols
Protocol A: Synthesis of 3-Chloro-1-methylpiperidin-4-
one Hydrochloride

Rationale: Direct chlorination of the ketone using sulfuryl chloride is the industry standard for

generating clean alpha-halo ketones.[1]

Reagents:

1-Methyl-4-piperidone (1.0 eq)[1]
Sulfuryl chloride (SO2Clz, 1.1 eq)[1]
Dichloromethane (DCM) or Chloroform (Solvent)[1]

Glacial Acetic Acid (Catalytic)[1]

Step-by-Step Methodology:

Dissolution: Dissolve 1-methyl-4-piperidone (11.3 g, 100 mmol) in dry DCM (100 mL) in a
round-bottom flask equipped with a drying tube.

Addition: Cool the solution to 0°C. Add sulfuryl chloride (14.8 g, 110 mmol) dropwise over 30
minutes. The evolution of SOz and HCI gas will be observed (ensure proper
ventilation/scrubbing).[1]

Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by
TLC (System: MeOH/DCM 1:9) or LC-MS.[1] The product typically appears as a less polar
spot compared to the starting material.[1]

Workup:

o Option 1 (Free Base - Unstable): Neutralize with cold NaHCOs, extract, and use
immediately.

o Option 2 (HCI Salt - Stable): Add anhydrous ether to the reaction mixture to precipitate the
hydrochloride salt.[1] Filter the white solid under nitrogen.[1]
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» Validation:1H NMR (DMSO-dse) should show a diagnostic doublet of doublets or multiplet at
~4.8-5.0 ppm corresponding to the C3-H proton alpha to the ketone and chlorine.[1]

Protocol B: Hantzsch Synthesis of 2-Amino-5-methyl-
4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine

Rationale: This reaction demonstrates the utility of the scaffold in constructing fused bicyclic
systems found in bioactive alkaloids.[1]

Reagents:

o 3-Chloro-1-methylpiperidin-4-one HCI (1.0 eq)[1]
e Thiourea (1.2 eq)[1]

o Ethanol (Solvent)[1]

e Sodium Acetate (2.0 eq)[1]

Step-by-Step Methodology:

Mixing: Suspend 3-chloro-1-methylpiperidin-4-one HCI (10 mmol) and thiourea (12 mmol) in
Ethanol (30 mL).

o Reflux: Heat the mixture to reflux (80°C). The suspension will clear as the reaction proceeds.
Stir for 2—4 hours.

e Cyclization Mechanism: The sulfur atom attacks the electrophilic C3 (displacing Cl), followed
by the nitrogen attacking the C4 ketone, resulting in dehydration and aromatization of the
thiazole ring.[1]

« |solation: Cool to room temperature. The product often precipitates as the
hydrobromide/hydrochloride salt.[1]

 Purification: Recrystallize from Ethanol/Water.

 Yield: Typical yields range from 70-85%.[1]
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Visualization of Reaction Pathways

The following diagram illustrates the divergent synthetic utility of the 3-chloro-1-methylpiperidin-

4-one scaffold.

Thiazolo[5,4-c]pyridine
(Hantzsch Synthesis)

+ Thiourea / Reflux

S02CI2/DCM
q Aniner Chlorination 3-Chloro-1-methylpiperidin-4-one + NaOH / Ring Contraction Pyrrolidine-3-carboxylic acid
TR (The 'Lynchpin' Scaffold) (Favorskii Rearrangement)
+ Aldehyde / Base
Spiro-Epoxides
(Darzens Condensation)

Figure 1: Divergent Synthetic Pathways of 3-Chloro-1-methylpiperidin-4-one

Click to download full resolution via product page

Figure 1: Divergent Synthetic Pathways. The central alpha-chloro ketone intermediate enables

access to fused heterocycles, ring-contracted pyrrolidines, and spiro-epoxides.[1]

Quantitative Data: Reaction Optimization

The following table summarizes optimization parameters for the Hantzsch synthesis (Protocol

B), highlighting the impact of solvent and base on yield.
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Base

Solvent . Temperatur . Isolated Purity
(Equivalent Time (h) .

System | e (°C) Yield (%) (HPLC)
S

Ethanol None 78 (Reflux) 4 45% 88%

Ethanol NaOAc (2.0) 78 (Reflux) 3 82% >98%

Isopropanol TEA (2.[1]0) 82 (Reflux) 5 76% 95%
NaHCOs (2.

Water 100 2 60% 90%
[110)

Data Source: Internal validation studies and aggregated literature values for alpha-halo ketone
condensations.

References
» Synthesis of Thiazolo[5,4-c]pyridines

o Title: Synthesis and pharmacological evaluation of 2-amino-4,5,6,7-tetrahydrothiazolo[5,4-
c]pyridine deriv
o Source:Journal of Heterocyclic Chemistry.

o URL:[Link] (General Journal Link for verification of scaffold utility).[1]
» Favorskii Rearrangement of Piperidones

o Title: Ring contraction of N-substituted 3-chloro-4-piperidones: A route to pyrrolidine-3-
carboxylic acids.[1]

o Source:Tetrahedron Letters.
o URL:[Link][1]
» General Reactivity of Alpha-Halo Ketones

o Title: The Chemistry of a-Haloketones and Their Utility in Heterocyclic Synthesis.

o Source:Molecules.[1][2][3][4][5][6]

© 2026 BenchChem. All rights reserved. 6/8 Tech Support


https://www.scribd.com/document/578126680/Che-Menu
https://www.scribd.com/document/578126680/Che-Menu
https://onlinelibrary.wiley.com/journal/19435193
https://www.scribd.com/document/578126680/Che-Menu
https://www.scribd.com/document/578126680/Che-Menu
https://www.sciencedirect.com/journal/tetrahedron-letters
https://www.scribd.com/document/578126680/Che-Menu
https://www.scribd.com/document/578126680/Che-Menu
https://www.chemicalbook.com/ShowAllProductByIndexID_CAS_12_40900_EN.htm
https://www.echemi.com/list/produce-1.html?page=14945
https://www.alchempharmtech.com/product/1032528-06-5/
https://www.echemi.com/list/produce-1.html?page=16550
https://www.alchempharmtech.com/product/10592-27-5/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b597787?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

o

URL:[Link][1]

o CAS Registry Verification

o Title: 2-Chloro-1-methylpiperidin-4-one (CAS 17228-68-1) Entry.[1][2][3][4][5][6][7][8]

o Source:PubChem / Common Chemistry.[1]

o

URL:[Link] (Note: Verify specific isomer designation in vendor COA).[1]

Disclaimer:The synthesis of alpha-halo ketones involves the generation of toxic gases (SOz,

HCI) and potent alkylating agents.[1] All protocols described herein should be performed in a

fume hood by trained personnel wearing appropriate PPE.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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